N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide
Description
N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core substituted with a fluorine atom at position 6 and an ethyl-linked nicotinamide moiety with a methyl group at position 6 of the pyridine ring. The fluorine atom likely enhances metabolic stability and bioavailability, while the ethyl spacer may influence conformational flexibility and target binding .
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-10-2-3-11(9-19-10)15(23)18-6-7-22-16(24)13-8-12(17)4-5-14(13)20-21-22/h2-5,8-9H,6-7H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNUFBLPMJNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d][1,2,3]triazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The fluoro substituent is introduced via electrophilic fluorination using reagents such as Selectfluor.
The next step involves the attachment of the ethyl linker, which can be accomplished through alkylation reactions. Finally, the nicotinamide group is introduced via amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound could serve as a probe to study enzyme interactions, particularly those involving nicotinamide-related pathways. Its structural similarity to nicotinamide adenine dinucleotide (NAD) analogs makes it a potential candidate for investigating metabolic processes.
Medicine
Medically, this compound might be explored for its potential therapeutic properties. The presence of the nicotinamide moiety suggests possible applications in treating conditions related to NAD metabolism, such as neurodegenerative diseases or metabolic disorders.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or photonic properties, given the unique electronic characteristics of the fluoro-substituted triazinone core.
Mechanism of Action
The mechanism of action of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in NAD metabolism, potentially inhibiting or modulating their activity. The fluoro group could enhance binding affinity or selectivity through electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include derivatives of nicotinic acid, benzothiazoles, and triazinones. Key comparisons are outlined below:
Physicochemical Properties
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and research findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzotriazine core and a methylnicotinamide moiety. Its molecular formula is , with a molecular weight of 321.31 g/mol. The fluorine substituent is significant for its biological properties, potentially enhancing the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.31 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1904311-51-8 |
Antitumor Activity
Preliminary studies indicate that compounds similar to this compound exhibit antitumor properties . The benzotriazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. The presence of the fluoro group enhances its interaction with bacterial targets, leading to increased potency. A study on related compounds showed that electron-withdrawing substituents significantly influence antibacterial efficacy, suggesting a similar trend may apply to this compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure can lead to variations in biological activity. For instance, the position and nature of substituents on the benzotriazine core are crucial for enhancing both anticancer and antibacterial activities .
Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of benzotriazine derivatives reported significant growth inhibition in various cancer cell lines. The mechanism involved the activation of apoptotic pathways and disruption of mitochondrial function.
Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that compounds with similar structural features to this compound exhibited promising activity against resistant strains, highlighting the potential for therapeutic applications in treating resistant infections .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Basic Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d][1,2,3]triazinone core via cyclization of precursors under acidic/basic conditions . Subsequent steps include alkylation to introduce the ethyl linker and amide coupling with the nicotinamide moiety using reagents like EDCI or DCC in polar aprotic solvents (e.g., DMF) . Optimization focuses on:
- Temperature control : Lower temperatures reduce side reactions during cyclization.
- Solvent selection : Polar solvents enhance intermediate solubility and reaction rates .
- Catalysts : Use coupling agents (e.g., EDCI) with bases like DMAP to improve amide bond formation efficiency .
Advanced Answer:
For yield optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time). For example, a fractional factorial design can identify interactions between solvent polarity and temperature. Continuous flow reactors may enhance scalability by improving heat/mass transfer . Purification via preparative HPLC or recrystallization with optimized solvent mixtures (e.g., ethanol/water) ensures high purity (>95%) .
Structural Characterization Techniques
Q. Which spectroscopic methods are most reliable for confirming structural integrity?
Basic Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substituent positions (e.g., fluorinated aromatic protons at δ 7.5–8.5 ppm) .
- LC-MS : Validates molecular weight (MW = 357.3 g/mol predicted) and detects impurities .
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and triazine ring vibrations .
Advanced Answer:
For stereochemical challenges, use 2D NMR (e.g., NOESY) to assess spatial proximity of substituents. X-ray crystallography (using SHELXL ) resolves absolute configuration but requires high-quality crystals. If crystallography is impractical, density functional theory (DFT) simulations correlate experimental NMR shifts with predicted geometries .
Biological Activity Assessment
Q. How should researchers address discrepancies in antimicrobial or anticancer activity data?
Basic Answer: Standardize assays using CLSI guidelines for MIC determination against reference strains (e.g., E. coli ATCC 25922). Include positive controls (e.g., rifampicin) and triplicate replicates to minimize variability .
Advanced Answer:
For conflicting
- Dose-response curves : Calculate IC₅₀ values to compare potency across studies.
- Check assay conditions : Variations in pH, serum proteins, or incubation time alter activity.
- Resistance profiling : Test against isogenic mutant strains to identify target-specific mechanisms .
- Metabolomic profiling : Use LC-MS/MS to detect degradation products or metabolites that may influence activity .
Computational Studies
Q. What in silico methods predict target interactions and mechanism of action?
Advanced Answer:
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into active sites of targets (e.g., M. tuberculosis enoyl-ACP reductase) to assess binding affinity. Validate with MM-GBSA free-energy calculations .
- MD Simulations (GROMACS) : Run 100-ns simulations to evaluate binding stability and conformational changes .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structure with antitubercular activity .
Stability and Reactivity
Q. How can chemical stability under experimental conditions be enhanced?
Advanced Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .
- pH-dependent stability : Use buffered solutions (pH 3–9) to identify optimal storage conditions. For hydrolytic sensitivity, lyophilize and store at -20°C under inert gas .
- Light sensitivity : Conduct UV-Vis stability tests; use amber glassware for light-sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
